Cas no 2385572-15-4 (5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid)
![5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2385572-15-4x500.png)
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid
- EN300-6495735
- 2385572-15-4
- 5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octane-1-carboxylic acid
-
- インチ: 1S/C10H14O5/c1-14-8(13)10-3-2-9(4-10,7(11)12)5-15-6-10/h2-6H2,1H3,(H,11,12)
- InChIKey: YROCENNZMAOZBR-UHFFFAOYSA-N
- ほほえんだ: O1CC2(C(=O)O)CCC(C(=O)OC)(C1)C2
計算された属性
- せいみつぶんしりょう: 214.08412354g/mol
- どういたいしつりょう: 214.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6495735-0.05g |
5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octane-1-carboxylic acid |
2385572-15-4 | 95.0% | 0.05g |
$646.0 | 2025-03-14 | |
Enamine | EN300-6495735-1.0g |
5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octane-1-carboxylic acid |
2385572-15-4 | 95.0% | 1.0g |
$2433.0 | 2025-03-14 | |
Enamine | EN300-6495735-0.5g |
5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octane-1-carboxylic acid |
2385572-15-4 | 95.0% | 0.5g |
$1898.0 | 2025-03-14 | |
Aaron | AR028I8O-500mg |
5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octane-1-carboxylicacid |
2385572-15-4 | 95% | 500mg |
$2635.00 | 2025-02-16 | |
1PlusChem | 1P028I0C-1g |
5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octane-1-carboxylicacid |
2385572-15-4 | 95% | 1g |
$3069.00 | 2024-05-22 | |
Enamine | EN300-6495735-0.1g |
5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octane-1-carboxylic acid |
2385572-15-4 | 95.0% | 0.1g |
$844.0 | 2025-03-14 | |
Enamine | EN300-6495735-10.0g |
5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octane-1-carboxylic acid |
2385572-15-4 | 95.0% | 10.0g |
$10464.0 | 2025-03-14 | |
Enamine | EN300-6495735-0.25g |
5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octane-1-carboxylic acid |
2385572-15-4 | 95.0% | 0.25g |
$1205.0 | 2025-03-14 | |
Aaron | AR028I8O-50mg |
5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octane-1-carboxylicacid |
2385572-15-4 | 95% | 50mg |
$914.00 | 2025-02-16 | |
1PlusChem | 1P028I0C-100mg |
5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octane-1-carboxylicacid |
2385572-15-4 | 95% | 100mg |
$1105.00 | 2024-05-22 |
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acidに関する追加情報
Introduction to 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid (CAS No. 2385572-15-4)
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid, identified by its CAS number 2385572-15-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a methoxycarbonyl group and an oxetane ring, presents a unique framework that makes it a valuable intermediate in the synthesis of biologically active molecules. The compound's intricate cyclic system and functional groups offer a rich scaffold for further chemical modifications, making it particularly appealing for drug discovery and development programs.
The bicyclo[3.2.1]octane core is a prominent motif in natural products and pharmacophores, known for its ability to mimic certain biological targets with high affinity and selectivity. The presence of an oxetane ring in this molecule introduces additional conformational constraints, which can be exploited to fine-tune the pharmacological properties of derived compounds. The methoxycarbonyl (MOC) group further enhances the compound's utility as a protecting group or as a reactive site for subsequent transformations, such as condensation reactions or nucleophilic substitutions.
In recent years, there has been growing interest in the development of novel scaffolds based on heterocyclic systems for therapeutic applications. The 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid structure aligns well with this trend, offering a versatile platform for designing molecules with potential antimicrobial, anti-inflammatory, or anticancer activities. Several research groups have reported on the synthesis of derivatives of this compound, demonstrating its feasibility as a building block for drug candidates.
One notable area of investigation involves the use of 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid in the development of protease inhibitors. Proteases play crucial roles in various physiological processes, and their inhibition is often a key strategy in treating diseases such as cancer and inflammation. By leveraging the rigid bicyclic framework of this compound, researchers have been able to design molecules that exhibit potent binding to target proteases while minimizing off-target effects. These efforts have led to the discovery of several promising lead compounds that are currently undergoing further optimization.
Another emerging application of 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid is in the field of immunomodulation. The oxetane ring, in particular, has been shown to interact favorably with certain immune receptors, suggesting its potential use in modulating immune responses. This has opened up avenues for exploring novel immunotherapies targeting autoimmune diseases or cancer immunotherapy. Preclinical studies have begun to uncover the mechanistic details behind these interactions, providing insights into how derivatives of this compound might be harnessed for therapeutic benefit.
The synthetic pathways to 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid also warrant mention, as they exemplify the ingenuity of modern organic chemistry techniques. The construction of the bicyclic system typically involves multi-step sequences that require careful selection of reagents and conditions to ensure high yields and purity. Advances in catalytic methods, such as transition-metal-catalyzed cyclizations and cross-coupling reactions, have significantly streamlined these processes, making it more feasible to access complex molecular architectures like this one.
The role of computational chemistry in designing and optimizing derivatives of 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid cannot be overstated either. Molecular modeling techniques allow researchers to predict the binding modes of their compounds to biological targets with remarkable accuracy, thereby guiding experimental efforts more efficiently than ever before. This synergy between experimental synthesis and computational analysis has accelerated the pace at which new drug candidates are discovered and validated.
In conclusion,5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid (CAS No.: 2385572-15-4) represents a compelling example of how structural complexity can be leveraged to develop innovative therapeutics。 Its unique framework and functional groups make it a versatile intermediate for drug discovery, with applications spanning protease inhibition, immunomodulation, and beyond。 As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to remain at the forefront of pharmaceutical innovation, offering hope for novel treatments across a wide range of diseases.
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